molecular formula C15H11Cl2NO3 B12396093 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol

2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol

Cat. No.: B12396093
M. Wt: 324.2 g/mol
InChI Key: VDRJYIIXTNQGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol is a complex organic compound that features a benzodioxin ring system and dichlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol typically involves the condensation of 4H-1,3-benzodioxin-6-ylamine with 4,6-dichlorosalicylaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The dichlorophenol moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenol moiety may also interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4H-1,3-benzodioxin-6-yl)-4-chlorophenol
  • 2-(4H-1,3-benzodioxin-6-yl)-4,6-dibromophenol
  • 2-(4H-1,3-benzodioxin-6-yliminomethyl)-4-chlorophenol

Uniqueness

2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol is unique due to its specific combination of a benzodioxin ring and dichlorophenol moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

2-(4H-1,3-benzodioxin-6-yliminomethyl)-4,6-dichlorophenol

InChI

InChI=1S/C15H11Cl2NO3/c16-11-3-9(15(19)13(17)5-11)6-18-12-1-2-14-10(4-12)7-20-8-21-14/h1-6,19H,7-8H2

InChI Key

VDRJYIIXTNQGDZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O)OCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.